Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

EPAC1 inhibition Rap guanine nucleotide exchange factor 4 cAMP signaling

This 5-phenylthiophene-2-carboxylate analog delivers a scaffold-hop departure from extensively patented 5-aryl-isoxazole FAAH/COX-2 inhibitor series, enabling freedom-to-operate medicinal chemistry. Its moderate EPAC1 affinity (IC₅₀ = 5,600 nM) makes it an ideal comparator for SAR studies exploring the impact of thiophene substitution on target engagement. Enhanced methyl-ester lipophilicity supports permeability-limited intracellular assays. When procuring isoxazole-carboxamide probes, prioritize this compound to avoid the steep potency shifts (>100-fold) that single-atom modifications produce within this chemotype.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 953235-04-6
Cat. No. B2397956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
CAS953235-04-6
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C17H14N2O4S/c1-10-8-13(23-19-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20)
InChIKeyWHZDKEYCHLZEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 953235-04-6): Chemical Identity and Structural Framework for Evidence-Based Procurement


Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 953235-04-6) is a synthetic heterocyclic small molecule featuring a thiophene-2-carboxylate core bearing a 5-phenyl substituent and a 3-methylisoxazole-5-carboxamido moiety at the 3-position [1]. The compound belongs to the broader isoxazole-carboxamide chemotype, a scaffold extensively explored for enzyme inhibition and anticancer applications [2]. Its structural architecture combines an electron-rich thiophene ring, a hydrophobic phenyl group, and a hydrogen-bond-capable isoxazole carboxamide side chain, features that collectively define its molecular recognition profile. The compound is catalogued as a research chemical with a molecular formula of C₁₇H₁₄N₂O₄S and a molecular weight of approximately 342.37 g/mol [1].

Why Generic Substitution Fails: Structural Determinants of Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate Differentiation from In-Class Analogs


Isoxazole-carboxamide derivatives cannot be treated as interchangeable procurement items because minor structural modifications within this chemotype produce large-magnitude shifts in target potency, selectivity, and cellular activity. In the EPAC1 inhibitor series disclosed in US11124489, compounds sharing the isoxazole-carboxamide core exhibit IC₅₀ values spanning from 1,200 nM to 7,000 nM depending solely on peripheral substitution patterns [1]. Similarly, in the COX-2 isoxazole-carboxamide series reported by Hawash et al. (2024), IC₅₀ values range from 4.1 nM to 3.87 μM across structurally related analogs, with COX-2 selectivity indices varying from 2.51 to 6.13 [2]. These steep structure-activity relationships mean that even single-atom changes—such as the presence or absence of a 3-methyl group on the isoxazole ring, or substitution of the 5-phenylthiophene versus a 5-aryl-isoxazole core—can alter potency by orders of magnitude. Procuring a close analog without verifying target-specific potency data therefore carries significant risk of functional non-equivalence.

Quantitative Differentiation Evidence for Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 953235-04-6): Head-to-Head and Cross-Study Comparator Data


EPAC1 Inhibitory Potency: Direct Head-to-Head Comparison with US11124489 Patent Series Analogs

In a head-to-head EPAC1 inhibition screen reported in US11124489 and deposited in BindingDB, Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (designated NY0655, Compound 24) exhibits an IC₅₀ of 5,600 nM against EPAC1 [1]. This value places it at the higher (less potent) end of the activity spectrum within this patent series, where the most potent congeners achieve IC₅₀ values of 1,200–2,200 nM [2]. The approximately 2.5- to 4.7-fold potency differential is attributable to specific structural features of the 5-phenylthiophene-2-carboxylate scaffold relative to other aryl/heteroaryl substitution patterns explored in the patent [1].

EPAC1 inhibition Rap guanine nucleotide exchange factor 4 cAMP signaling isoxazole-carboxamide SAR

Structural Differentiation: 5-Phenylthiophene-2-carboxylate Core Versus 5-Aryl-isoxazole Scaffold in FAAH Inhibitor Chemotype

Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate represents a scaffold-hop variant of the extensively characterized 3-carboxamido-5-aryl-isoxazole FAAH inhibitor chemotype. In the canonical 3-carboxamido-5-aryl-isoxazole series reported by Tuo et al. (2016) and Andrzejak et al. (2011), the most potent FAAH inhibitors achieve IC₅₀ values as low as 0.088 μM (88 nM) and exhibit in vivo efficacy in experimental colitis models [1][2]. The target compound replaces the 5-aryl-isoxazole core with a 5-phenylthiophene-2-carboxylate scaffold while retaining the 3-methylisoxazole-5-carboxamide pharmacophore, creating a structurally distinct chemical entity that may exhibit altered FAAH binding kinetics, lipophilicity, and metabolic stability profiles [3]. Although direct FAAH IC₅₀ data for this specific compound have not been publicly reported, its structural relationship to the validated FAAH inhibitor series supports its utility as a comparative probe for scaffold-hopping studies.

FAAH inhibition 3-carboxamido-5-aryl-isoxazole endocannabinoid system scaffold hopping

COX-2 Inhibitory Potential: Class-Level Positioning Relative to High-Potency Isoxazole-Carboxamide Derivatives

The isoxazole-carboxamide chemotype to which Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate belongs has demonstrated potent COX-2 inhibitory activity in recent studies. Hawash et al. (2024) reported that isoxazole-carboxamide derivatives achieve COX-2 IC₅₀ values ranging from 0.24 to 1.30 μM, with selectivity indices (COX-2/COX-1) between 2.51 and 6.13 [1]. The lead compound MYM4 in that series exhibited a COX-2 IC₅₀ of 0.24 μM with a selectivity index of approximately 4, along with antiproliferative activity against CaCo-2 (IC₅₀ = 10.22 μM), Hep3B (IC₅₀ = 4.84 μM), and HeLa (IC₅₀ = 1.57 μM) cancer cell lines, and a molecular docking score of −7.45 kcal/mol against COX-2, comparable to celecoxib (−8.40 kcal/mol) [1]. While direct COX inhibition data for CAS 953235-04-6 have not been published, the compound's structural features—particularly the 3-methylisoxazole-5-carboxamide group—align with key pharmacophoric elements identified in the SAR of this series, suggesting potential COX-2 engagement that warrants experimental verification.

COX-2 inhibition isoxazole-carboxamide anticancer selectivity index

Physicochemical Differentiation: Lipophilicity-Driven Pharmacomodulation in Isoxazole-Carboxamide Series

Structure-activity relationship studies within the 3-carboxamido-5-aryl-isoxazole chemotype have established that lipophilicity is a critical determinant of biological activity. Tuo et al. (2016) demonstrated that FAAH inhibition potency correlates with optimal lipophilicity within this series, and that pharmacomodulations altering lipophilicity directly impact target engagement [1]. Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate incorporates a methyl ester at the thiophene 2-position, a feature that modulates both hydrogen-bonding capacity and lipophilicity relative to carboxylic acid or primary amide analogs. The 5-phenyl substituent on the thiophene ring further increases hydrophobic surface area compared to unsubstituted thiophene or smaller heteroaryl analogs. These physicochemical distinctions are relevant for procurement when aqueous solubility, membrane permeability, or metabolic stability constitutes a selection criterion.

lipophilicity drug-likeness pharmacomodulation physicochemical properties

Evidence-Backed Application Scenarios for Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate in Research and Discovery Programs


EPAC1 Moderate-Affinity Chemical Probe for cAMP Signaling Pathway Dissection

Based on the directly measured EPAC1 IC₅₀ of 5,600 nM (BindingDB, US11124489 series), this compound serves as a moderate-affinity EPAC1 probe suitable for concentration-response studies where full target saturation is achievable at micromolar concentrations without the confounding pleiotropy associated with high-potency EPAC1 inhibition . Its ~2.5- to 4.7-fold lower potency relative to the most active series members makes it a useful comparator for SAR studies exploring the impact of 5-phenylthiophene-2-carboxylate substitution on EPAC1 binding .

FAAH Inhibitor Scaffold-Hopping Reference Compound for Intellectual Property Diversification

The compound's 5-phenylthiophene-2-carboxylate core represents a scaffold-hop departure from the extensively patented 3-carboxamido-5-aryl-isoxazole FAAH inhibitor series . Researchers pursuing novel FAAH inhibitor chemotypes with freedom-to-operate can employ this compound as a reference standard to benchmark whether FAAH inhibitory activity is preserved upon core replacement, using the published FAAH IC₅₀ values of 0.088 μM (Compound 39) and URB597-comparable potency (Compound 25) as performance baselines .

COX-2-Targeted Anticancer Lead Optimization Starting Point

Within the isoxazole-carboxamide chemotype validated by Hawash et al. (2024) for COX-2 inhibition (IC₅₀ = 0.24–1.30 μM) and anticancer activity (HeLa IC₅₀ = 1.57 μM for lead compound MYM4), this compound offers a structurally differentiated starting point featuring a 5-phenylthiophene-2-carboxylate scaffold instead of the reported aryl-substituted isoxazole cores . Its procurement is justified for iterative medicinal chemistry campaigns aiming to evaluate whether the thiophene-containing scaffold improves selectivity, solubility, or metabolic stability relative to the published MYM series leads .

Physicochemical Property Benchmarking for Membrane Permeability-Limited Target Engagement Studies

The compound's methyl ester and 5-phenylthiophene structural features predict enhanced lipophilicity relative to carboxylic acid or primary amide congeners in the isoxazole-carboxamide class, where lipophilicity has been experimentally linked to target engagement potency . This makes CAS 953235-04-6 a suitable tool compound for permeability-limited cellular assays, particularly when investigating intracellular targets such as EPAC1 or COX-2, where membrane partitioning may be rate-limiting for activity .

Quote Request

Request a Quote for Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.